[beta-(Methylthio)ethyl]aniline
Description
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)aniline |
InChI |
InChI=1S/C9H13NS/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
RJJIVFLXJQOMCG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
[β-(Methylthio)ethyl]aniline belongs to a broader class of substituted anilines, where substituents influence reactivity, phase behavior, and applications. Key structural analogs include:
Table 1: Structural Analogs of [β-(Methylthio)ethyl]aniline
Key Observations :
- Electronic Effects : The methylthio group in [β-(Methylthio)ethyl]aniline enhances electron density at the aromatic ring compared to electron-withdrawing groups (e.g., nitro). This increases nucleophilic reactivity, making it useful in imine formation and autocatalytic systems .
- Steric Effects : The β-(methylthio)ethyl chain introduces steric bulk, which can hinder substitution reactions at the para position but stabilize dynamic covalent bonds in supramolecular systems .
Reactivity Highlights :
- Oxidation Sensitivity : The methylthio group in [β-(Methylthio)ethyl]aniline can be oxidized to sulfoxides or sulfones, altering electron deficiency and enabling applications in photooxidation-driven substitution reactions .
- Dynamic Covalent Chemistry : Unlike iodo- or methoxy-substituted anilines, the methylthio group facilitates reversible imine bond formation in Fe(II)₄L₆ cage frameworks, enabling autocatalytic systems .
Key Findings :
- Liquid Crystals : Derivatives with methylthio groups exhibit broader mesophase ranges compared to alkoxy-only analogs, attributed to sulfur's polarizability .
- Catalysis : Sulfur-containing anilines outperform halogenated analogs in stability under oxidative conditions, as seen in Fe(II)₄L₆ cage systems .
Preparation Methods
Reductive Amination of Methylthioacetaldehyde
Reductive amination offers a selective pathway to secondary amines by coupling aldehydes with primary amines under reducing conditions. For [β-(methylthio)ethyl]aniline, methylthioacetaldehyde (CH-S-CH-CHO) serves as the carbonyl precursor .
Procedure :
-
Imine Formation : Aniline reacts with methylthioacetaldehyde in methanol at room temperature, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBHCN, 1.5 equiv) is added to reduce the imine to the secondary amine. Acetic acid (AcOH) is used to maintain a mildly acidic pH (pH 4–5).
-
Purification : The product is extracted with dichloromethane (DCM), washed with brine, and purified via distillation or chromatography.
Advantages :
-
High selectivity for secondary amines due to the mild reducing agent.
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction enables the coupling of alcohols with amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh). This method is particularly effective for synthesizing [β-(methylthio)ethyl]aniline from 2-(methylthio)ethanol (HO-CH-CH-S-CH) .
Procedure :
-
Reactants : Aniline (1.0 equiv), 2-(methylthio)ethanol (1.2 equiv), DEAD (1.5 equiv), and PPh (1.5 equiv) are dissolved in tetrahydrofuran (THF).
-
Reaction : The mixture is stirred at 0°C to room temperature for 6–12 hours.
-
Workup : The solvent is evaporated, and the residue is purified via flash chromatography.
Key Considerations :
-
The reaction proceeds via an oxidative mechanism, transferring the alcohol’s oxygen to the phosphine oxide byproduct.
-
Yields exceed 70% when anhydrous conditions are maintained .
Gabriel Synthesis with Phthalimide
The Gabriel synthesis provides a two-step route to secondary amines, avoiding over-alkylation. Here, 2-(methylthio)ethyl phthalimide is first synthesized, followed by deprotection to yield [β-(methylthio)ethyl]aniline .
Step 1: Alkylation of Phthalimide
-
Substrate Preparation : Phthalimide potassium salt (1.0 equiv) reacts with 2-(methylthio)ethyl bromide (1.1 equiv) in DMF at 60°C.
-
Isolation : The product, N-[2-(methylthio)ethyl]phthalimide, is filtered and recrystallized from ethanol.
Step 2: Deprotection
-
Hydrazinolysis : The phthalimide derivative is treated with hydrazine hydrate (NHNH·HO) in ethanol under reflux.
-
Acid Workup : Hydrochloric acid (HCl) is added to precipitate phthalhydrazide, leaving the free amine in solution.
Yield : 60–75% after both steps.
Michael Addition to Vinyl Methyl Sulfide
The Michael addition of aniline to vinyl methyl sulfide (CH=CH-S-CH) offers a conjugate addition route. This method requires catalytic activation to enhance the nucleophilicity of aniline .
Procedure :
-
Catalyst System : A Lewis acid (e.g., BF·OEt, 10 mol%) is added to a solution of aniline and vinyl methyl sulfide in DCM.
-
Reaction : Stirred at 25°C for 24 hours.
-
Purification : The product is isolated via solvent evaporation and chromatography.
Limitations :
-
Moderate yields (50–60%) due to competing polymerization of the vinyl sulfide.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Alkylation | 65–75 | High temperature, base | Simple setup | Over-alkylation risk |
| Reductive Amination | 70–80 | Mild, acidic | High selectivity | Requires aldehyde synthesis |
| Mitsunobu Reaction | 70–85 | Room temperature | High efficiency | Costly reagents (DEAD, PPh) |
| Gabriel Synthesis | 60–75 | Two-step | Avoids over-alkylation | Lengthy deprotection step |
| Michael Addition | 50–60 | Catalytic | Atom-economical | Low yield, side reactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [β-(Methylthio)ethyl]aniline, and what key reaction parameters require optimization?
- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives with methylthioethyl groups under controlled conditions. For example, a two-step procedure may include:
- Step 1 : Reaction of aniline with a methylthioethyl halide in a polar aprotic solvent (e.g., DCM) at low temperatures (-78°C) to minimize side reactions.
- Step 2 : Quenching with a mild acid (e.g., HCl) and purification via column chromatography using ethyl acetate/hexane gradients .
- Key Parameters : Temperature control (-78°C to 0°C), stoichiometric ratios (1:1.02 aniline:reagent), and solvent selection (dry DCM) are critical for yield optimization.
Q. Which spectroscopic techniques are most effective for characterizing [β-(Methylthio)ethyl]aniline, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals corresponding to the methylthio group (δ ~2.1 ppm for S-CH₃ protons; δ ~15–20 ppm for S-CH₃ carbons) and the ethyl linker (δ ~2.5–3.5 ppm for CH₂-S and CH₂-N protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of -SCH₃ groups).
- FT-IR : Absorbance bands for C-S stretching (~600–700 cm⁻¹) and aromatic C=C (~1500 cm⁻¹) .
Q. How should researchers assess the stability of [β-(Methylthio)ethyl]aniline under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC or TLC at intervals (e.g., 1, 7, 30 days).
- Compare retention times and purity against fresh samples. Degradation products (e.g., oxidized sulfone derivatives) indicate instability under oxidative conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for [β-(Methylthio)ethyl]aniline synthesis under varying catalytic conditions?
- Methodological Answer :
- Systematic Screening : Test catalytic systems (e.g., Lewis acids, transition metals) in a matrix of solvents (DCM, THF, MeCN) and temperatures.
- Byproduct Analysis : Use GC-MS or NMR to identify side products (e.g., diazonium salts, brominated derivatives) that reduce yields. For example, catalytic sulfoxidation may generate HNO₂, leading to unintended diazotization .
- Statistical Design : Apply response surface methodology (RSM) to model interactions between variables (catalyst loading, temperature) and optimize yields .
Q. What computational methods are recommended to model the electronic effects of the methylthioethyl group on the aromatic ring's reactivity?
- Methodological Answer :
- DFT Calculations : Use software (e.g., Gaussian, ORCA) to compute electron density maps, HOMO-LUMO gaps, and Fukui indices. The methylthio group is electron-donating via resonance (+M effect), which activates the ring toward electrophilic substitution.
- MD Simulations : Model solvent interactions to predict solubility or aggregation behavior. Polar solvents (e.g., MeOH) stabilize the thioether moiety through dipole interactions .
Q. How should researchers address discrepancies in toxicity profiles of [β-(Methylthio)ethyl]aniline derivatives reported in literature?
- Methodological Answer :
- Comparative Toxicology : Use in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) to compare analogues. For example, replacing the methylthio group with sulfone may reduce toxicity .
- Meta-Analysis : Pool data from studies using PRISMA guidelines, stratifying by derivative structure, test organism, and exposure duration. Address heterogeneity via subgroup analysis or random-effects models .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for validating the reproducibility of [β-(Methylthio)ethyl]aniline synthesis across laboratories?
- Methodological Answer :
- Interlaboratory Studies : Use standardized protocols (e.g., ISO/IEC 17025) to assess precision (RSD <5% for yields) and accuracy (spiked recovery tests).
- Bland-Altman Plots : Visualize agreement between labs, identifying systematic biases (e.g., solvent purity differences) .
Q. How can researchers ensure ethical reporting of contradictory data in studies involving [β-(Methylthio)ethyl]aniline?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
